3,3'-(Disulfanediyldisulfonyl)bis(6-methylaniline)
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Overview
Description
3,3’-(Disulfanediyldisulfonyl)bis(6-methylaniline) is an organic compound characterized by the presence of two 6-methylaniline groups connected via a disulfanediyldisulfonyl linkage This compound is notable for its unique structural features, which include aromatic rings and sulfur-containing functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Disulfanediyldisulfonyl)bis(6-methylaniline) typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 6-methylaniline: This can be achieved through the nitration of toluene followed by reduction to yield 6-methylaniline.
Disulfanediyldisulfonyl Linkage Formation: The 6-methylaniline is then reacted with sulfur-containing reagents to form the disulfanediyldisulfonyl linkage. This step often involves the use of reagents such as sulfur dichloride or disulfur dichloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of 3,3’-(Disulfanediyldisulfonyl)bis(6-methylaniline) may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Key factors include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Disulfanediyldisulfonyl)bis(6-methylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the disulfanediyldisulfonyl linkage, yielding thiol or sulfide derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfonic acids, thiols, sulfides, and various substituted aromatic compounds.
Scientific Research Applications
3,3’-(Disulfanediyldisulfonyl)bis(6-methylaniline) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s sulfur-containing groups make it useful in studying redox biology and enzyme interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,3’-(Disulfanediyldisulfonyl)bis(6-methylaniline) involves its interaction with molecular targets through its sulfur-containing functional groups. These groups can participate in redox reactions, forming disulfide bonds with thiol-containing proteins and enzymes. This interaction can modulate the activity of these biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3,3’-Disulfanediyldiphenol: Similar structure but with hydroxyl groups instead of amine groups.
3,3’-Dithiodiphenyl disulfide: Contains disulfide linkage but lacks the sulfonyl groups.
Uniqueness
3,3’-(Disulfanediyldisulfonyl)bis(6-methylaniline) is unique due to its combination of disulfanediyldisulfonyl linkage and 6-methylaniline groups
Properties
CAS No. |
90970-22-2 |
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Molecular Formula |
C14H16N2O4S4 |
Molecular Weight |
404.6 g/mol |
IUPAC Name |
5-[(3-amino-4-methylphenyl)sulfonyldisulfanyl]sulfonyl-2-methylaniline |
InChI |
InChI=1S/C14H16N2O4S4/c1-9-3-5-11(7-13(9)15)23(17,18)21-22-24(19,20)12-6-4-10(2)14(16)8-12/h3-8H,15-16H2,1-2H3 |
InChI Key |
ZDHGNRBWVSCQPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)SSS(=O)(=O)C2=CC(=C(C=C2)C)N)N |
Origin of Product |
United States |
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